molecular formula C25H25N5O4 B14109818 benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No.: B14109818
M. Wt: 459.5 g/mol
InChI Key: AWPBTVIJDKKUFX-UHFFFAOYSA-N
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Description

Benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a methylphenyl group, and a pyrimido[1,2-g]purine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimido[1,2-g]purine core: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction may require catalysts such as anhydrous aluminum chloride and solvents like dichloromethane.

    Introduction of the methylphenyl group: This step involves the substitution of a hydrogen atom on the purine ring with a methylphenyl group. This can be achieved through Friedel-Crafts alkylation using reagents like methylphenyl chloride.

    Benzylation: The final step involves the introduction of the benzyl group to the acetate moiety. This can be done using benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

Benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-[1-methyl-9-(2-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
  • Benzyl 2-[1-methyl-9-(2-fluorophenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate

Uniqueness

The uniqueness of benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate lies in its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H25N5O4

Molecular Weight

459.5 g/mol

IUPAC Name

benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C25H25N5O4/c1-17-9-6-7-12-19(17)28-13-8-14-29-21-22(26-24(28)29)27(2)25(33)30(23(21)32)15-20(31)34-16-18-10-4-3-5-11-18/h3-7,9-12H,8,13-16H2,1-2H3

InChI Key

AWPBTVIJDKKUFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5

Origin of Product

United States

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